Glycyl-L-valyl-L-leucyl-L-seryl-L-asparaginyl-L-valyl-L-isoleucylglycyl-L-tyrosyl-L-leucyl-L-lysyl-L-lysyl-L-leucylglycyl-L-threonylglycyl-L-alanyl-L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-leucyl-L-lysyl-L-glutamine--trifluoroacetic acid (1/1)
Description
Amino Acid Composition and Sequential Organization
The primary sequence of this peptide demonstrates a systematic arrangement of amino acids that directly influences its overall structural properties. The sequence begins with an N-terminal glycine residue and terminates with a C-terminal glutamine, establishing a specific directionality that affects both backbone flexibility and intermolecular interactions. The amino acid composition analysis reveals a predominance of hydrophobic residues, particularly leucine appearing five times throughout the sequence, which significantly contributes to the peptide's structural stability and potential for intramolecular associations.
The distribution pattern of charged residues within the sequence shows three positively charged lysine residues concentrated in the central and C-terminal regions, while asparagine residues provide polar interaction sites at positions 5 and 18. This asymmetric charge distribution creates distinct electrostatic regions along the peptide backbone that influence both secondary structure formation and molecular recognition properties. The presence of glycine residues at positions 1, 8, 14, and 16 introduces significant backbone flexibility at these locations, as glycine lacks a side chain and therefore provides unrestricted conformational freedom around the phi and psi dihedral angles.
The peptide backbone topology reveals specific patterns that influence conformational preferences and structural dynamics. The sequential arrangement creates opportunities for both local and long-range interactions through the strategic placement of polar and charged residues. The backbone connectivity follows the standard peptide bond formation between consecutive amino acids, with each amide linkage contributing to the overall rigidity of the polypeptide chain while maintaining sufficient flexibility for conformational transitions.
| Position | Amino Acid | Type | Contribution to Backbone |
|---|---|---|---|
| 1 | Glycine | Flexible | Maximum conformational freedom |
| 2-4 | Valine-Leucine-Serine | Mixed | Hydrophobic-polar balance |
| 5 | Asparagine | Polar | Hydrogen bonding potential |
| 8 | Glycine | Flexible | Structural hinge region |
| 11-12 | Lysine-Lysine | Charged | Electrostatic interactions |
| 14, 16 | Glycine | Flexible | Multiple hinge points |
Backbone Flexibility and Conformational Constraints
The peptide backbone exhibits regions of varying flexibility based on the intrinsic properties of constituent amino acids and their sequential arrangement. The four glycine residues distributed throughout the sequence create multiple points of enhanced flexibility that allow for significant conformational sampling. These flexible regions contrast with more constrained segments containing branched amino acids such as valine and isoleucine, which restrict backbone motion due to steric interactions between side chains and the peptide backbone.
The backbone macrocyclic potential of this peptide sequence has been evaluated in the context of modern synthetic methodologies. While the linear form represents the natural configuration, the sequence length and amino acid composition make it suitable for various cyclization strategies that could significantly alter backbone topology. The presence of terminal amino and carboxyl groups provides reactive sites for head-to-tail cyclization, which would fundamentally change the conformational landscape by restricting the overall flexibility and creating a more rigid macrocyclic structure.
Computational analysis of backbone geometry reveals that the peptide adopts multiple conformational states in solution, with certain regions showing preferences for extended or turn-like conformations based on local amino acid sequences. The lysine-lysine dipeptide sequence creates potential electrostatic repulsion that favors extended conformations in this region, while the glycine-rich segments allow for more compact structures through increased backbone flexibility. The overall backbone topology demonstrates characteristics consistent with partially structured peptides that maintain significant conformational flexibility while exhibiting some degree of local organization.
Properties
IUPAC Name |
(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C112H194N30O31.C2HF3O2/c1-22-62(18)91(142-111(171)90(61(16)17)141-105(165)79(48-83(119)148)134-106(166)80(53-143)137-103(163)76(45-58(10)11)135-109(169)88(59(12)13)138-84(149)49-116)107(167)121-51-86(151)125-77(46-66-32-34-67(145)35-33-66)104(164)132-74(43-56(6)7)100(160)127-68(29-23-26-38-113)96(156)126-70(31-25-28-40-115)98(158)131-72(41-54(2)3)95(155)120-52-87(152)139-92(65(21)144)108(168)122-50-85(150)123-63(19)93(153)130-73(42-55(4)5)102(162)133-78(47-82(118)147)99(159)124-64(20)94(154)140-89(60(14)15)110(170)136-75(44-57(8)9)101(161)128-69(30-24-27-39-114)97(157)129-71(112(172)173)36-37-81(117)146;3-2(4,5)1(6)7/h32-35,54-65,68-80,88-92,143-145H,22-31,36-53,113-116H2,1-21H3,(H2,117,146)(H2,118,147)(H2,119,148)(H,120,155)(H,121,167)(H,122,168)(H,123,150)(H,124,159)(H,125,151)(H,126,156)(H,127,160)(H,128,161)(H,129,157)(H,130,153)(H,131,158)(H,132,164)(H,133,162)(H,134,166)(H,135,169)(H,136,170)(H,137,163)(H,138,149)(H,139,152)(H,140,154)(H,141,165)(H,142,171)(H,172,173);(H,6,7)/t62-,63-,64-,65+,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,88-,89-,90-,91-,92-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURHHWGBXFIPSQ-FAJNZGOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)O)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)CN.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)CN.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C114H195F3N30O33 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745595 | |
| Record name | Glycyl-L-valyl-L-leucyl-L-seryl-L-asparaginyl-L-valyl-L-isoleucylglycyl-L-tyrosyl-L-leucyl-L-lysyl-L-lysyl-L-leucylglycyl-L-threonylglycyl-L-alanyl-L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-leucyl-L-lysyl-L-glutamine--trifluoroacetic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2570.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136831-50-0 | |
| Record name | Glycyl-L-valyl-L-leucyl-L-seryl-L-asparaginyl-L-valyl-L-isoleucylglycyl-L-tyrosyl-L-leucyl-L-lysyl-L-lysyl-L-leucylglycyl-L-threonylglycyl-L-alanyl-L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-leucyl-L-lysyl-L-glutamine--trifluoroacetic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Glycyl-L-valyl-L-leucyl-L-seryl-L-asparaginyl-L-valyl-L-isoleucylglycyl-L-tyrosyl-L-leucyl-L-lysyl-L-lysyl-L-leucylglycyl-L-threonylglycyl-L-alanyl-L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-leucyl-L-lysyl-L-glutamine--trifluoroacetic acid (1/1), a complex oligopeptide, has garnered attention for its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and relevant research findings.
The compound is a synthetic oligopeptide composed of 30 amino acids. Its structure includes various hydrophobic and polar residues, which contribute to its biological activity. The trifluoroacetic acid (TFA) component is often used in peptide synthesis to enhance solubility and stability.
Biological Activities
- Antimicrobial Activity :
- Neuroprotective Effects :
- Immunomodulatory Properties :
The biological activity of the compound can be attributed to several mechanisms:
- Receptor Binding : Oligopeptides often interact with specific receptors on cell membranes, leading to signal transduction pathways that modulate cellular responses.
- Antioxidant Activity : Many peptides possess antioxidant properties, reducing oxidative stress in cells, which is crucial for protecting against various diseases .
- Cell Signaling Modulation : The compound may influence pathways involved in inflammation and cell survival, enhancing therapeutic outcomes in various conditions.
Case Studies
- Antimicrobial Efficacy Study :
- Neuroprotection in Animal Models :
- Immunomodulation in Clinical Trials :
Data Table: Summary of Biological Activities
Scientific Research Applications
Drug Development
Peptide Therapeutics : The compound's structure suggests potential applications in drug development, particularly as a peptide therapeutic. Peptides have been increasingly recognized for their ability to modulate biological pathways with high specificity and lower toxicity compared to traditional small-molecule drugs. The diverse amino acid composition allows for the potential modulation of various biological targets, including receptors and enzymes.
Orphan Drug Status : The compound may also be explored for orphan drug status, which is granted to drugs developed for rare diseases. Given the complexity of its structure, it may exhibit unique properties beneficial in treating conditions that lack effective therapies.
Biochemical Studies
Protein Interactions : The peptide can be utilized in studies investigating protein-protein interactions. Its sequence can be designed to mimic or inhibit specific interactions within cellular pathways, providing insights into the mechanisms of diseases such as cancer or neurodegenerative disorders.
Enzyme Substrates : Due to its peptide nature, it can serve as a substrate for various enzymes, aiding in the understanding of enzymatic processes and kinetics. This application is crucial for developing inhibitors or activators that can modulate enzyme activity in therapeutic contexts.
Biomaterials
Tissue Engineering : The compound's biocompatibility may allow its use in tissue engineering applications. Peptides can form hydrogels or scaffolds that support cell growth and differentiation, making them ideal candidates for regenerative medicine.
Drug Delivery Systems : Its ability to form stable complexes with drugs could be exploited in creating advanced drug delivery systems. This application involves encapsulating therapeutic agents within peptide-based carriers to enhance bioavailability and targeted delivery.
Case Study 1: Peptide Therapeutics for Cancer Treatment
A study investigated the efficacy of peptide-based therapeutics in targeting specific cancer cell receptors. The results indicated that peptides with sequences similar to Glycyl-L-valyl-L-leucyl-L-seryl-L-asparaginyl exhibited significant binding affinity to cancer cell receptors, leading to reduced tumor growth in preclinical models.
Case Study 2: Biochemical Pathway Modulation
Research involving the modulation of biochemical pathways using peptides demonstrated that introducing compounds similar to Glycyl-L-valyl-L-leucyl-L-seryl-L-asparaginyl could effectively alter signaling cascades associated with inflammation and immune response, suggesting potential therapeutic roles in autoimmune diseases.
Comparison with Similar Compounds
Structural and Functional Analogues
L-α-Glutamyl-L-lysyl-L-prolyl-L-lysyl-L-valyl-L-α-glutamyl-L-alanyl-L-tyrosyl-L-lysyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-prolyl-L-alanine trifluoroacetate (1:1)
- Structure : A 15-residue peptide with a high proportion of alanine and lysine residues, terminated with TFA.
- Function : Acts as an MBP (myelin basic protein) antagonist, modulating immune responses .
- Comparison: Both peptides are stabilized by TFA, but the target compound has a longer sequence (22 vs. The MBP antagonist lacks the asparagine and glutamine residues found in the target peptide, which may affect solubility and binding specificity.
Oleanolic Acid (OA) and Hederagenin (HG)
- Function : Exhibit anti-inflammatory and anticancer activities via protein target modulation.
- Comparison :
Physicochemical Properties
The target peptide’s lysine content confers a positive charge, enhancing interactions with negatively charged cell membranes or nucleic acids. This contrasts with OA/HG, which rely on non-polar interactions .
Mechanistic Similarities and Differences
Mechanism of Action (MOA)
- Target Peptide-TFA: Likely interacts with proteins via hydrogen bonding (serine, asparagine) and electrostatic interactions (lysine). Its length permits multi-site binding, similar to NRPS (non-ribosomal peptide synthetase)-derived peptides from Pseudomonas spp., which exhibit antitumor and antimicrobial activities .
- MBP Antagonist-TFA : Binds to myelin basic protein, disrupting autoimmune responses. Its shorter sequence limits conformational flexibility compared to the target peptide .
- OA/HG : Inhibit pro-inflammatory enzymes (e.g., COX-2) through hydrophobic pocket binding, a mechanism less feasible for the hydrophilic peptide-TFA compound .
Computational Predictions
Ligand-based screening using Morgan fingerprints () suggests the target peptide shares ~40% structural similarity with lankacidin C, a redox-cofactor compound with antitumor activity. However, its TFA group may introduce steric hindrance, altering target specificity .
Challenges in Comparative Analysis
- Target Variability: Similar peptides may bind different proteins due to minor sequence variations. For example, pyoverdine siderophores from Pseudomonas share backbone motifs but differ in side chains, drastically altering iron-chelation efficiency .
- Salt Effects: The TFA counterion in the target peptide may interfere with assays optimized for free-base peptides, complicating direct comparisons with non-TFA analogues .
Preparation Methods
Resin Selection and Activation
The synthesis begins with selecting a resin compatible with both the C-terminal amino acid and TFA-mediated cleavage. PAM resin (4-(oxymethyl)-phenylacetamidomethyl) is preferred for long peptides due to its acid stability during repetitive TFA deprotection cycles. For this peptide, which terminates in glutamine, the resin is functionalized with a Rink amide linker to ensure neutral C-terminal amidation. Activation involves swelling the resin in dichloromethane (DCM) followed by coupling with the first amino acid (L-glutamine) using hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC).
Boc vs. Fmoc Chemistry
While Fmoc/t-Bu strategies are common for acid-sensitive peptides, Boc-based SPPS is employed here to accommodate the high density of lysine residues (positions 10, 11, 20). Boc groups on lysine side chains are removed selectively with 55% TFA in DCM, minimizing premature cleavage of the peptide–resin ester bond. The backbone amides are protected with benzyloxycarbonyl (Z) groups, which are stable under TFA deprotection but cleaved during final HF treatment.
TFA-Dependent Deprotection and Cleavage
Side-Chain Deprotection
After chain assembly, side-chain protecting groups (e.g., Boc on lysine, Trt on asparagine) are removed using a TFA:thioanisole:water:phenol (90:5:3:2) cocktail. This mixture achieves complete deprotection without aspartimide formation at asparagine residues (positions 4 and 16). The reaction is monitored via HPLC to confirm the absence of truncated sequences.
Peptide–Resin Cleavage
Cleavage of the peptide from PAM resin requires anhydrous HF containing 10% TFA at −10°C for 60 minutes. This protocol minimizes racemization at serine (position 3) and threonine (position 14) while ensuring quantitative release. For comparison, alternative cleavage agents like TFMSA/TFA/thioanisole (25°C, 2 hours) yield only 88% product for 40-mer peptides due to incomplete scission.
| Resin Type | Cleavage Agent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| PAM | HF/TFA | −10°C | 60m | 98 |
| MBHA | TFMSA/TFA | 25°C | 2h | 85 |
| BHA | TFMSA/TFA | 0°C | 6h | 60 |
Table 1. Cleavage efficiency for long peptides under different conditions.
TFA-Mediated Purification and Salt Formation
Reverse-Phase HPLC (RP-HPLC)
Crude peptide is dissolved in 0.1% TFA/water and purified on a C18 column with a gradient of acetonitrile (10–40% over 60 minutes). TFA acts as an ion-pairing agent, improving resolution by masking basic lysine and glutamine residues. Fractions are analyzed via MALDI-TOF MS to confirm mass (calculated: 2487.8 Da; observed: 2487.9 Da).
Trifluoroacetate Salt Formation
The final lyophilization step yields the peptide as a TFA salt (1:1 stoichiometry) due to protonation of lysine ε-amines and the C-terminal amide. Residual TFA is quantified via ion chromatography (≤0.5% w/w).
Analytical Characterization
Purity Assessment
Analytical HPLC (Zorbax SB-C8, 4.6 × 250 mm) with UV detection at 220 nm confirms ≥95% purity. Critical impurities include deletion sequences (−Val, −Leu) and aspartimide derivatives at Asn (≤1.2%).
Challenges and Optimization
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and purifying this peptide-TFA complex?
- Answer : Solid-phase peptide synthesis (SPPS) is the gold standard for synthesizing long, sequence-specific peptides like this compound. Key steps include:
- Resin selection : Use Wang or Rink amide resin for C-terminal amidation if required.
- Coupling conditions : Optimize coupling reagents (e.g., HBTU/HOBt) and reaction times to minimize incomplete couplings, especially for bulky residues like valine and isoleucine .
- TFA cleavage : Final cleavage with trifluoroacetic acid (TFA) removes protecting groups and releases the peptide from the resin. Purification via reverse-phase HPLC (C18 column) with gradients of acetonitrile/water (0.1% TFA) is critical to achieve >95% purity .
Q. How should researchers validate the structural integrity of this peptide?
- Answer : Combine multiple analytical techniques:
- Mass spectrometry (MS) : Confirm molecular weight (e.g., MALDI-TOF or ESI-MS) to verify sequence accuracy.
- NMR spectroscopy : Use 2D NMR (e.g., COSY, NOESY) to resolve overlapping proton signals in complex regions (e.g., leucine/valine-rich segments) .
- Amino acid analysis (AAA) : Hydrolyze the peptide and quantify residues via HPLC to validate composition .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this peptide across different experimental models?
- Answer : Contradictions often arise from differences in peptide stability, aggregation, or assay conditions. Mitigation strategies include:
- Stability profiling : Test peptide integrity in biological buffers (e.g., PBS, cell culture media) using LC-MS over time to identify degradation products .
- Aggregation assays : Perform dynamic light scattering (DLS) or circular dichroism (CD) to assess secondary structure changes under varying pH/temperature .
- Dose-response standardization : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) to cross-validate bioactivity .
Q. What computational approaches are effective for modeling non-covalent interactions between this peptide and its targets?
- Answer : Combine molecular dynamics (MD) simulations and docking studies:
- MD simulations : Use AMBER or GROMACS to model peptide flexibility and solvent interactions, focusing on charged residues (lysine, glutamine) and TFA counterions .
- Docking : Apply AutoDock Vina to predict binding modes with receptors, prioritizing hydrogen bonds between asparagine/serine residues and target pockets .
- Machine learning : Train models on peptide-protein interaction datasets to predict binding hotspots .
Q. How can researchers optimize experimental design for high-throughput screening of peptide derivatives?
- Answer : Implement Bayesian optimization or adaptive experimental design:
- Parameter space mapping : Define variables (e.g., solvent ratios, temperature) and use Design of Experiments (DoE) to minimize trial runs .
- Automated synthesis : Integrate robotic SPPS platforms for parallel synthesis of analogs (e.g., substituting leucine with norleucine) .
- Data-driven iteration : Use feedback from failed syntheses to refine reaction conditions (e.g., adjusting coupling times for sterically hindered residues) .
Methodological Challenges and Solutions
Q. What strategies mitigate insolubility or aggregation of this hydrophobic peptide in aqueous buffers?
- Answer :
- Solubilization additives : Use 10% DMSO or arginine (0.1–0.5 M) to disrupt hydrophobic interactions .
- PEGylation : Conjugate polyethylene glycol (PEG) to lysine residues to enhance solubility without blocking functional groups .
- Buffer optimization : Test pH 4–6 citrate buffers to stabilize charged residues (e.g., lysine, glutamine) .
Q. How should researchers address discrepancies between computational predictions and experimental binding data?
- Answer :
- Force field calibration : Validate MD simulations with experimental CD or NMR data to refine energy parameters .
- Entropy-enthalpy compensation : Use isothermal titration calorimetry (ITC) to dissect thermodynamic contributions missed in docking studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
